molecular formula C17H15ClF3NOS B297023 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide

Cat. No. B297023
M. Wt: 373.8 g/mol
InChI Key: UQKBYVYOYRHVTL-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide, also known as CTM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTM is a member of the acetamide family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In oncology, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This property of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide makes it a potential candidate for the development of anticancer drugs.
In immunology, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to modulate the activity of the immune system by inhibiting the production of pro-inflammatory cytokines. This property of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide makes it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide is related to its ability to modulate the activity of ion channels and receptors in cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to inhibit the activity of the voltage-gated sodium channels by binding to the receptor site on the channel protein. This inhibition of sodium channel activity leads to a decrease in the generation and propagation of action potentials in neurons, resulting in the inhibition of pain signals.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which activates a cascade of caspase enzymes that ultimately lead to cell death.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. In neurons, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to decrease the excitability of neurons by inhibiting the activity of voltage-gated sodium channels. This property of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide makes it a potential candidate for the treatment of neuropathic pain.
In cancer cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This property of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide makes it a potential candidate for the development of anticancer drugs.
In immune cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to modulate the activity of the immune system by inhibiting the production of pro-inflammatory cytokines. This property of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide makes it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide in lab experiments include its high purity, stability, and specificity for its target ion channels and receptors. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
The limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide in lab experiments include its potential toxicity and off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has been shown to have cytotoxic effects on some cell types at high concentrations, and its effects on non-target ion channels and receptors are not fully understood.

Future Directions

The potential applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide in scientific research are vast, and there are many future directions for research. Some possible future directions include:
- Further optimization of the synthesis method to increase yield and purity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide
- Development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide analogs with improved specificity and potency
- Investigation of the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide on non-neuronal ion channels and receptors
- Investigation of the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide on cells and tissues
- Development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide-based therapies for neurological disorders, cancer, and autoimmune diseases.
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are many future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide, and it has the potential to be a valuable tool for the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide involves the reaction of 2-chloro-5-trifluoromethylphenylacetic acid with 4-methylbenzenethiol in the presence of thionyl chloride and triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethylacetal to yield N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide. This synthesis method has been optimized to achieve high yield and purity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide.

properties

Molecular Formula

C17H15ClF3NOS

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H15ClF3NOS/c1-11-2-4-12(5-3-11)9-24-10-16(23)22-15-8-13(17(19,20)21)6-7-14(15)18/h2-8H,9-10H2,1H3,(H,22,23)

InChI Key

UQKBYVYOYRHVTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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